

alternative names and synonyms for 4,4'-Methylenebis(2,6-diisopropylaniline)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-Methylenebis(2,6-diisopropylaniline)

Cat. No.: B1220205

[Get Quote](#)

An In-depth Technical Guide to **4,4'-Methylenebis(2,6-diisopropylaniline)**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,4'-Methylenebis(2,6-diisopropylaniline)**, a sterically hindered aromatic diamine. The document details its alternative names, chemical and physical properties, experimental protocols for its synthesis and applications, and a logical diagram illustrating its synthesis and primary uses.

Nomenclature and Synonyms

4,4'-Methylenebis(2,6-diisopropylaniline) is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Table 1: Alternative Names and Synonyms for **4,4'-Methylenebis(2,6-diisopropylaniline)**

Type	Identifier
IUPAC Name	4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline[1]
CAS Number	19900-69-7[1][2]
EINECS Number	243-421-7[1][2]
Abbreviation	M-DIPA
Trade Names	LONZACURE M-DIPA[1][3], Kayabond C 400[4]
Systematic Names	Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)-]
	4,4'-Methylenebis[2,6-bis(1-methylethyl)benzenamine][4]
	Bis(4-amino-3,5-diisopropylphenyl)methane
	3,3',5,5'-Tetraisopropyl-4,4'-diaminodiphenylmethane[3][5]
Other Identifiers	UNII-8SEG5U60DC[1]
	DTXSID9066544[1]

Physicochemical Properties

The physical and chemical properties of **4,4'-Methylenebis(2,6-diisopropylaniline)** are summarized in the table below. These properties are crucial for its handling, processing, and application in various chemical syntheses.

Table 2: Physicochemical Data for **4,4'-Methylenebis(2,6-diisopropylaniline)**

Property	Value	Source
Molecular Formula	C ₂₅ H ₃₈ N ₂	[1] [2] [5]
Molecular Weight	366.58 g/mol	[2] [5]
Appearance	Solidified melt, yellow to brown solid	[2] [4]
Melting Point	10-30 °C	[2]
Boiling Point	215-218 °C (0.5 mmHg)	[2]
Density	0.99 g/cm ³	[2]
Vapor Pressure	0 Pa at 25°C	[2]
Refractive Index	1.7620 (estimate)	[2]

Experimental Protocols

Detailed methodologies for the synthesis and key applications of **4,4'-Methylenebis(2,6-diisopropylaniline)** are provided in this section.

Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)

The synthesis of **4,4'-Methylenebis(2,6-diisopropylaniline)** is typically achieved through the condensation reaction of 2,6-diisopropylaniline with a source of a methylene bridge, such as formaldehyde or dimethyl sulfoxide, often in the presence of an acid catalyst. The following protocol is a representative example based on literature procedures.[\[2\]](#)[\[6\]](#)

Materials:

- 2,6-diisopropylaniline
- Paraformaldehyde
- Hydrochloric acid (36%)
- Sodium hydroxide

- Water
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- In a round-bottom flask equipped with a condenser and a magnetic stirrer, a mixture of 2,6-diisopropylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL) is prepared.
- The reaction mixture is heated to 353 K (80 °C) for 3 hours in an oil bath under an inert argon atmosphere.
- After the reaction period, the mixture is cooled to room temperature.
- Sodium hydroxide (0.11 mol) is added to the cooled reaction mixture to neutralize the acid and precipitate the product.
- The resulting precipitate is collected by filtration and dried at 343 K (70 °C) in an oven for 12 hours.
- The purity of the final product can be assessed by techniques such as NMR spectroscopy.[\[7\]](#)

Application as a Curing Agent for Epoxy Resins

4,4'-Methylenebis(2,6-diisopropylaniline) is utilized as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.[\[8\]](#)[\[9\]](#) The following is a general procedure for its use.

Materials:

- Epoxy resin (e.g., diglycidyl ether of bisphenol A)
- **4,4'-Methylenebis(2,6-diisopropylaniline)**
- Solvent (optional, e.g., toluene)

Procedure:

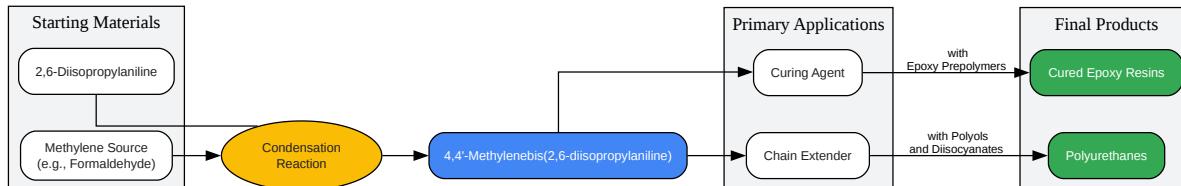
- The desired amount of **4,4'-Methylenebis(2,6-diisopropylaniline)** is calculated based on the epoxy equivalent weight of the resin.
- The epoxy resin is preheated to a temperature that allows for easy mixing (e.g., 60-80 °C).
- The **4,4'-Methylenebis(2,6-diisopropylaniline)** is added to the heated epoxy resin and mixed thoroughly until a homogeneous mixture is obtained. If necessary, a solvent can be used to aid in mixing.
- The mixture is then degassed under vacuum to remove any entrapped air bubbles.
- The resin-curing agent blend is poured into a mold and cured at a temperature typically ranging from 60 to 200 °C. The curing time will vary depending on the specific resin system and the desired properties of the final product.

Application as a Chain Extender in Polyurethanes

In polyurethane chemistry, **4,4'-Methylenebis(2,6-diisopropylaniline)** acts as a chain extender, reacting with isocyanate groups to form urea linkages and build the hard segment of the polymer.^{[1][10][11]} A representative procedure is outlined below.

Materials:

- Polyol (e.g., polypropylene glycol)
- Diisocyanate (e.g., methylene diphenyl diisocyanate - MDI)
- **4,4'-Methylenebis(2,6-diisopropylaniline)**
- Solvent (e.g., acetone)
- Catalyst (optional, e.g., tin-based catalyst)


Procedure:

- The polyol and **4,4'-Methylenebis(2,6-diisopropylaniline)** are dissolved in a suitable solvent such as acetone in a reaction vessel.

- In a separate vessel, the diisocyanate is dissolved in the same solvent.
- The diisocyanate solution is then added to the polyol and chain extender solution under vigorous mixing. The molar ratio of isocyanate groups to the sum of hydroxyl and amino groups is typically kept close to 1:1.
- After a short and vigorous mixing period, the reaction mixture is transferred to a mold.
- The mixture is allowed to cure at room temperature or an elevated temperature to form the final polyurethane elastomer.

Logical Relationships and Workflows

The following diagram illustrates the synthesis of **4,4'-Methylenebis(2,6-diisopropylaniline)** and its primary applications as a curing agent and a chain extender.

[Click to download full resolution via product page](#)

Caption: Synthesis and application workflow of **4,4'-Methylenebis(2,6-diisopropylaniline)** (,6-diisopropylaniline).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 2. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 3. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | 19900-69-7 [chemicalbook.com]
- 4. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis and crystal structures of 4,4'-methylenebis(2,6-diethylaniline) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance study of 2,6-diisopropylaniline (2,6-DIPA) and 4,4'-methylenebis (2,6-diisopropylaniline) (MDIPA) (Technical Report) | OSTI.GOV [osti.gov]
- 8. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins - Google Patents [patents.google.com]
- 9. GB2524873A - 4,4' methylene bis anilines as curing agents for epoxy resins - Google Patents [patents.google.com]
- 10. Chain Extenders and Curatives | Polyurethanes and Polyureas | Request Quotes or Samples [tri-iso.com]
- 11. bdmaee.net [bdmaee.net]
- To cite this document: BenchChem. [alternative names and synonyms for 4,4'-Methylenebis(2,6-diisopropylaniline)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220205#alternative-names-and-synonyms-for-4-4-methylenebis-2-6-diisopropylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com